4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol
Description
Contextualization within the Furoquinoline Alkaloid Class
4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol is classified as a furoquinoline alkaloid. This group of natural compounds is characterized by a distinctive heterotricyclic chemical structure where a furan (B31954) ring is fused to a quinoline (B57606) system. researchgate.net These alkaloids are predominantly found in plants of the Rutaceae (citrus) family. mdpi.comwikipedia.org The biosynthesis of their core structure involves anthranilic acid. researchgate.netnih.gov
The furoquinoline alkaloid class is extensive, including many well-studied compounds. Notable examples include dictamnine (B190991), considered the simplest member of the group, and skimmianine (B1681810), which is one of the most widespread. wikipedia.org Other significant members are kokusaginine (B1673745) and γ-fagarine. researchgate.netmdpi.com this compound takes its place within this family as a specific analogue, distinguished by its particular pattern of methoxy (B1213986) and hydroxyl substitutions on the fundamental furo[2,3-b]quinoline (B11916999) framework.
Below is a comparative table of representative furoquinoline alkaloids, highlighting their structural variations.
| Compound Name | Substitution at C4 | Substitution at C7 | Substitution at C8 |
| This compound | Methoxy | Methoxy | Hydroxyl |
| Dictamnine | Methoxy | Hydrogen | Hydrogen |
| Skimmianine (β-Fagarine) | Methoxy | Methoxy | Methoxy |
| γ-Fagarine | Methoxy | Hydrogen | Methoxy |
| Robustine | Methoxy | Hydrogen | Hydroxyl |
This table illustrates the structural diversity within the furoquinoline alkaloid class based on the substitution patterns on the core ring system.
Academic Significance of this compound as a Lead Compound for Therapeutic Development
In drug discovery, a "lead compound" is a chemical compound that has promising pharmacological or biological activity and serves as the starting point for developing new drugs through chemical modifications. This compound is regarded as a significant lead compound precisely because its core structure is associated with a wide array of biological effects. ontosight.aismolecule.com
The academic interest in this molecule stems from the established therapeutic potential of the broader furoquinoline alkaloid class. ontosight.ai These compounds are known to exhibit a diverse range of effects, making them attractive candidates for medicinal applications. mdpi.comnih.gov Research has indicated that compounds with similar structures possess potential antimicrobial and anticancer properties. ontosight.aismolecule.com For instance, quinoline derivatives have been investigated for their capacity to inhibit key enzymes implicated in cancer pathology, such as kinases and topoisomerases. ontosight.ai The presence of hydroxyl and methoxy functional groups on this compound may enhance its bioactivity. smolecule.com Consequently, it serves as a valuable scaffold for synthesizing new derivatives and studying their structure-activity relationships to create more potent and selective therapeutic agents. ontosight.ai
The table below summarizes some of the key biological activities that have been investigated within the furoquinoline alkaloid family, providing the rationale for the therapeutic development of compounds like this compound.
| Biological Activity | Description | References |
| Antimicrobial | Includes antibacterial and antifungal properties against various pathogens. | mdpi.comwikipedia.org |
| Anticancer/Cytotoxic | Shows potential for cytotoxic activity against cancer cells. | mdpi.comwikipedia.org |
| Anti-inflammatory | Potential to act as anti-inflammatory agents, relevant for neurodegenerative diseases. | researchgate.netnih.gov |
| Acetylcholinesterase (AChE) Inhibition | Inhibition of AChE is a key strategy in treating neurodegenerative diseases like Alzheimer's. | mdpi.comwikipedia.orgnih.gov |
| Antiprotozoal | Activity against protozoan parasites, including those that cause malaria (Plasmodium falciparum). | mdpi.comwikipedia.org |
| Antiviral | Some furoquinoline alkaloids have demonstrated antiviral activity. | wikipedia.org |
| Enzyme Inhibition | Capable of inhibiting various enzymes, contributing to their diverse pharmacological effects. | wikipedia.org |
| Antiplatelet Aggregation | Certain alkaloids from this class can inhibit the aggregation of platelets. | wikipedia.orgtaylorandfrancis.com |
This table provides an overview of the diverse pharmacological activities reported for the furoquinoline alkaloid class, which underpins the research interest in this compound.
Historical and Current Research Trajectories in Furoquinoline Alkaloid Chemistry and Biology
The study of furoquinoline alkaloids has evolved significantly over the last century. The journey began with the initial isolation and characterization of these natural products and has now progressed to in-depth pharmacological studies and biotechnological production.
Historically, the field was established in 1923 when the first furoquinoline alkaloid, dictamnine, was isolated. wikipedia.org Early research primarily focused on extracting these compounds from various plant species of the Rutaceae family and elucidating their chemical structures.
In recent decades, the trajectory of research has shifted dramatically. The promising biological properties of these alkaloids have spurred extensive investigation into their therapeutic potential. researchgate.netmdpi.comnih.gov Current research is multifaceted, focusing on several key areas:
Discovery of Novel Compounds : Scientists continue to isolate and identify new furoquinoline alkaloids from natural sources, expanding the chemical diversity of this class. mdpi.comnih.gov
Pharmacological Investigation : There is a strong emphasis on conducting comprehensive pharmacological studies to understand the mechanisms of action behind their bioactivities, especially their anticancer, anti-inflammatory, and neuroprotective effects. researchgate.netmdpi.com
Synthesis of Derivatives : Medicinal chemists are actively synthesizing derivatives of natural furoquinoline alkaloids to enhance their pharmacological benefits and develop compounds with improved efficacy and specificity. researchgate.netnih.gov
Biotechnological Production : To overcome the limitations of sourcing these compounds from plants, researchers are exploring alternative methods like in vitro plant cultures and other biotechnological approaches for their production. researchgate.netmdpi.comnih.gov
The following timeline highlights key milestones in the evolution of furoquinoline alkaloid research.
| Period | Key Developments |
| Early 20th Century (e.g., 1923) | Isolation of the first furoquinoline alkaloid, dictamnine, marking the beginning of the field. wikipedia.org |
| Mid-20th Century | Focus on the isolation of numerous alkaloids from the Rutaceae family and elucidation of their fundamental chemical structures. |
| Late 20th Century | Initial reports on the diverse biological activities of furoquinoline alkaloids, including antimicrobial and cytotoxic effects. wikipedia.org |
| Early 21st Century | Increased focus on specific therapeutic targets, such as acetylcholinesterase inhibition for neurodegenerative diseases and antiplasmodial activity for malaria. mdpi.comwikipedia.org |
| Contemporary Research | Emphasis on understanding mechanisms of action, synthesis of novel derivatives for improved therapeutic profiles, and development of biotechnological production methods. researchgate.netmdpi.comnih.gov |
This timeline illustrates the progression of research from basic discovery to advanced therapeutic application in the field of furoquinoline alkaloids.
Structure
2D Structure
3D Structure
Properties
CAS No. |
62580-17-0 |
|---|---|
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
4,7-dimethoxyfuro[2,3-b]quinolin-8-ol |
InChI |
InChI=1S/C13H11NO4/c1-16-9-4-3-7-10(11(9)15)14-13-8(5-6-18-13)12(7)17-2/h3-6,15H,1-2H3 |
InChI Key |
YETVAZKVSQUUFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)O |
Origin of Product |
United States |
Elucidation of Biosynthetic Pathways of Furoquinoline Alkaloids Relevant to 4,7 Dimethoxyfuro 2,3 B Quinolin 8 Ol
Fundamental Biogenesis of the Furoquinoline Backbone
The biosynthesis of the fundamental furoquinoline structure is a multi-step process that begins with the construction of the quinoline (B57606) ring system, followed by the annulation of the furan (B31954) ring.
The quinoline ring, a core component of the furoquinoline scaffold, is primarily derived from anthranilic acid. nih.gov Tracer experiments have demonstrated that the biosynthesis of the quinoline ring proceeds through the condensation of anthranilic acid with acetic acid, likely in the form of their coenzyme A derivatives. nih.gov An alternative pathway, observed in Ruta angustifolia, involves the condensation of anthranilic acid with a derivative of cinnamic acid. nih.gov These initial steps lay the foundation for the heterocyclic core of the alkaloid.
Table 1: Key Precursors for the Furoquinoline Backbone
| Precursor Molecule | Role in Biosynthesis |
| Anthranilic Acid | Provides the benzene (B151609) ring and the adjacent nitrogen and carbon atom of the quinoline ring system. nih.gov |
| Acetic Acid (as Acetyl-CoA) | Contributes the remaining two carbon atoms to form the pyridine (B92270) ring of the quinoline nucleus. nih.gov |
| Cinnamic Acid Derivatives | Can serve as an alternative to acetic acid in providing the three-carbon unit for the pyridine ring formation in some species. nih.gov |
| Dimethylallyl Pyrophosphate (DMAPP) | An isoprenoid unit that is the precursor to the furan ring. |
Following the formation of the quinoline ring, the next critical step is the attachment of an isoprenoid unit, which ultimately forms the furan ring. nih.gov The biosynthesis proceeds from 2,4-dihydroxyquinoline, to which a dimethylallyl group is attached at the C-3 position. nih.gov This prenylation step is a common strategy in the biosynthesis of various natural products.
The attachment of the dimethylallyl group to the quinoline core is a key prenylation reaction. It is hypothesized that the dimethylallyl group may initially be added to the oxygen atom at the C-4 position of the quinoline ring. nih.gov Subsequently, a migration of this group to the C-3 position occurs, leading to the direct carbon-carbon bond necessary for the eventual furan ring formation. nih.gov
Enzymology and Genetic Control of Furoquinoline Alkaloid Biosynthesis
The intricate steps of furoquinoline alkaloid biosynthesis are orchestrated by a suite of specific enzymes, and their expression is tightly regulated at the genetic level. While the complete enzymatic cascade for 4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol is not fully elucidated, insights can be drawn from the broader understanding of alkaloid biosynthesis.
Enzyme families such as cytochrome P450 monooxygenases (P450s) and methyltransferases are known to play pivotal roles in the structural diversification of alkaloids. researchgate.netresearchgate.netnih.gov P450s are often responsible for hydroxylations and other oxidative modifications of the alkaloid scaffold, while methyltransferases catalyze the addition of methyl groups to hydroxyl or amine functionalities. researchgate.netresearchgate.netnih.gov
The genetic control of these biosynthetic pathways is managed by transcription factors . These regulatory proteins bind to specific regions of the DNA to control the expression of the genes encoding the biosynthetic enzymes. numberanalytics.comnih.gov Families of transcription factors like AP2/ERF, WRKY, and MYB have been implicated in the regulation of various alkaloid biosynthetic pathways. frontiersin.org The coordinated expression of these regulatory and biosynthetic genes ensures the efficient production of the final alkaloid product.
Table 2: Key Enzyme Families and Regulatory Elements in Alkaloid Biosynthesis
| Component | Function | Relevance to Furoquinoline Alkaloids |
| Cytochrome P450 Monooxygenases | Catalyze oxidation reactions, including hydroxylations and ring formations. researchgate.netnih.govnih.gov | Likely involved in the hydroxylation of the quinoline ring and the oxidative cyclization to form the furan ring. researchgate.netnih.govnih.gov |
| Methyltransferases | Transfer methyl groups from S-adenosylmethionine to hydroxyl or other functional groups. researchgate.netnih.gov | Responsible for the formation of the methoxy (B1213986) groups at the C-4 and C-7 positions of this compound. researchgate.netnih.gov |
| Transcription Factors (e.g., AP2/ERF, WRKY, MYB) | Regulate the expression of biosynthetic genes. numberanalytics.comnih.govfrontiersin.org | Control the overall rate of biosynthesis of furoquinoline alkaloids by modulating the levels of key enzymes. numberanalytics.comnih.govfrontiersin.org |
Biosynthetic Origin of Methoxy and Hydroxyl Groups on the Furoquinoline Scaffold
The specific substitution pattern of methoxy and hydroxyl groups on the furoquinoline scaffold, as seen in this compound, is the result of late-stage tailoring reactions. These reactions are catalyzed by specific hydroxylases and methyltransferases.
Tracer studies in related furoquinoline alkaloids, such as the conversion of dictamnine (B190991) to skimmianine (B1681810), have shown that aromatic hydroxylation can occur after the formation of the furoquinoline backbone. rsc.orgrsc.org This suggests a stepwise modification of the core structure. The hydroxyl group at the C-8 position of this compound is likely introduced by a hydroxylase , a class of enzymes often belonging to the cytochrome P450 superfamily. researchgate.netnih.govnih.gov
Following hydroxylation, the methoxy groups at the C-4 and C-7 positions are installed by O-methyltransferases (OMTs) . researchgate.netnih.gov These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to convert hydroxyl groups into methoxy groups. The specific OMTs responsible for the methylation at the C-4 and C-7 positions would exhibit strict regioselectivity to ensure the correct substitution pattern of the final molecule.
Strategic Synthetic Approaches and Chemical Modifications of 4,7 Dimethoxyfuro 2,3 B Quinolin 8 Ol and Its Analogs
Total Synthesis Methods for Furoquinoline Alkaloids
The synthesis of the tricyclic furoquinoline core has been approached through a variety of methods, ranging from classical organic reactions to modern catalytic systems. These strategies often focus on the construction of the quinoline (B57606) ring followed by the annulation of the furan (B31954) ring, or vice versa.
Traditional synthetic methodologies have laid the groundwork for accessing the furoquinoline skeleton. These methods often involve multi-step sequences utilizing well-established organic reactions.
Ozonolysis and Osmium Tetroxide-Periodate Cleavage: Oxidative cleavage of carbon-carbon double bonds is a classical strategy to generate carbonyl functionalities necessary for subsequent cyclization steps. Ozonolysis cleaves unsaturated bonds in alkenes or alkynes to produce aldehydes, ketones, or carboxylic acids, depending on the workup conditions. wikipedia.orgorganic-chemistry.org The selective ozonolysis of a substituted quinoline, for instance, can yield 2,3-dicarbonyl substituted pyridines, which are versatile intermediates. researchgate.net A related and often milder alternative is the Lemieux-Johnson oxidation, which uses catalytic osmium tetroxide (OsO₄) and a stoichiometric oxidant like sodium periodate (B1199274) (NaIO₄). wikipedia.org This two-step process first achieves syn-dihydroxylation of an alkene to form a vicinal diol, which is then immediately cleaved by the periodate to yield carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In the context of furoquinoline synthesis, these methods can be applied to an allyl or vinyl-substituted quinolone precursor to generate an aldehyde, which can then undergo intramolecular cyclization to form the furan ring.
Polyphosphoric Acid-Mediated Cyclization: Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis that functions as both a strong acid catalyst and a powerful dehydrating agent. ccsenet.orgresearchgate.net It is particularly effective in promoting intramolecular acylation and cyclization reactions to form heterocyclic systems. mdpi.com In the synthesis of furoquinoline alkaloids, PPA can be used to catalyze the cyclodehydration of a suitable precursor to form the dihydrofuroquinoline core. For example, a 4-methoxy-substituted quinoline with an appropriate side chain can be cyclized using PPA to yield a 2,3-dihydrofuro[2,3-b]quinoline, which can then be dehydrogenated to afford the aromatic furoquinoline system. researchgate.net
Contemporary organic synthesis has provided more efficient and versatile tools for constructing complex heterocyclic scaffolds like furoquinolines. These methods often involve transition-metal catalysis and allow for greater functional group tolerance and regioselectivity.
Buchwald-Hartwig Reaction: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between aryl halides (or triflates) and amines. organic-chemistry.orgwikipedia.org While not directly used to construct the furoquinoline core itself, it is a powerful tool for synthesizing substituted aniline (B41778) precursors, which are essential building blocks for the quinoline ring. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation, and finally, reductive elimination to yield the aryl amine product. wikipedia.org This method's broad substrate scope has made it invaluable in preparing highly functionalized starting materials for complex alkaloid synthesis. skku.edu
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a versatile method used for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). researchgate.net This reaction has been strategically employed in furoquinoline synthesis. For example, N-arylacetamides can undergo Vilsmeier-Haack cyclization to produce 2-chloro-3-formylquinolines. mdpi.com These compounds are key intermediates, as the chloro and formyl groups can be further manipulated. In a notable strategy, a 3-acyl-2,4-dihydroxy quinoline is treated with the Vilsmeier reagent to yield a crucial intermediate that, upon further reaction and cyclization, forms the furoquinoline skeleton. nih.govccsenet.org
Intramolecular Oxidative Cyclization: This reaction is a key step in many modern furoquinoline syntheses, particularly for the final furan ring formation. nih.gov After installing a suitable precursor side chain onto the quinoline core (often via a Vilsmeier-Haack reaction), an intramolecular oxidative cyclization is performed. ccsenet.org This transformation can be achieved using a variety of reagents, including transition metal salts like Hg(OAc)₂, CuBr₂, or FeCl₃, as well as systems like I₂-DMSO or simply oxalic acid, to facilitate the cyclization and aromatization of the furan ring. nih.govccsenet.org
| Modern Synthetic Reaction | Typical Reagents | Role in Furoquinoline Synthesis |
| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd(OAc)₂), Phosphine Ligand, Base (e.g., NaOtBu) | Synthesis of functionalized aniline precursors for the quinoline ring. organic-chemistry.org |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Formylation and cyclization to create key intermediates like 2-chloro-3-formylquinolines. nih.govmdpi.com |
| Intramolecular Oxidative Cyclization | Oxalic acid, I₂-DMSO, FeCl₃, etc. | Formation and aromatization of the furan ring onto the quinoline core. nih.govccsenet.org |
Several classes of substituted quinolines have been identified as pivotal intermediates for the efficient construction of the furoquinoline framework.
3-Vinyl-2-quinolones: Furoquinoline synthesis has been successfully achieved starting from 3-vinyl-2-quinolones. nih.govccsenet.org The vinyl group provides the necessary two-carbon unit for the formation of the furan ring. The transformation typically involves an oxidative cyclization step to forge the C4-O bond and the C2-C3 double bond of the furan moiety.
3-Acrylyl Quinolines: In a related strategy, 3-acrylyl quinolines serve as effective precursors. nih.gov The acrylyl group, which contains a carbon-carbon double bond conjugated to a carbonyl, is activated for cyclization. An intramolecular oxidative cyclization reaction is employed to successfully transform the 3-acrylyl quinoline into the target furoquinoline skeleton. nih.govccsenet.org
2,4-Dimethoxyquinolines: These intermediates are particularly useful for building the furan ring onto a pre-formed quinoline system. A common strategy involves the regioselective deprotonation at the C-3 position using a strong base like n-butyllithium (BuLi). The resulting lithiated intermediate can then be trapped with an appropriate electrophile to introduce the side chain required for furan ring formation. This approach has been successfully used in the synthesis of several furoquinoline alkaloids, including evolitrine (B1580591) and γ-fagarine.
| Key Intermediate | General Synthetic Transformation | Resulting Alkaloid Class |
| 3-Vinyl-2-quinolones | Oxidative cyclization of the vinyl group. nih.govccsenet.org | Furo[2,3-b]quinolines |
| 3-Acrylyl Quinolines | Intramolecular oxidative cyclization of the acrylyl side chain. nih.gov | Furo[2,3-b]quinolines |
| 2,4-Dimethoxyquinolines | C-3 lithiation followed by electrophilic trapping and cyclization. | Furo[2,3-b]quinolines (e.g., Evolitrine, γ-Fagarine) |
Targeted Chemical Derivatization of 4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol
Chemical derivatization of the natural product this compound (Haplopine) is a key strategy for generating analogs with potentially enhanced or novel biological activities. The molecule possesses three distinct functional groups amenable to modification: the methoxy (B1213986) groups at C-4 and C-7, and the hydroxyl group at C-8.
Targeting specific functional groups allows for the systematic exploration of structure-activity relationships (SAR).
Methylation at Hydroxyl Position: The phenolic hydroxyl group at the C-8 position is a prime site for modification. O-methylation can be readily achieved using standard reagents such as methyl iodide (MeI) or dimethyl sulfate (B86663) (DMS) in the presence of a mild base like potassium carbonate (K₂CO₃). This specific modification converts Haplopine into another naturally occurring furoquinoline alkaloid, Skimmianine (B1681810) (4,7,8-trimethoxyfuro[2,3-b]quinoline). nih.gov
Isopentenylation: Isopentenylation (or prenylation) involves the attachment of a five-carbon dimethylallyl group. In the biosynthesis of some furoquinolines, a dimethylallyl group is attached at C-3 of a quinoline precursor. nih.gov Chemically, the C-8 hydroxyl group of Haplopine can be O-prenylated using prenyl bromide under basic conditions. This modification introduces a lipophilic side chain, which can significantly alter the molecule's interaction with biological targets.
Alkoxylation: The methoxy groups at C-4 and C-7, as well as the hydroxyl at C-8, provide opportunities for creating a variety of alkoxy analogs. The methoxy groups can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding hydroxylated derivatives. These newly formed hydroxyl groups, along with the existing one at C-8, can then be re-alkylated with a diverse range of alkyl halides (e.g., ethyl, propyl, benzyl) to generate a library of analogs with varying steric and electronic properties at these positions.
Amination: While direct displacement of the hydroxyl group is difficult, it can be converted into a better leaving group, such as a triflate (-OTf), by reaction with triflic anhydride. This triflate derivative can then serve as a substrate in a palladium-catalyzed Buchwald-Hartwig amination reaction. wikipedia.org This allows for the introduction of a wide variety of primary and secondary amines at the C-8 position, providing access to a class of compounds with significantly different polarity and hydrogen-bonding capabilities.
Beyond simple functional group interconversion, modern medicinal chemistry employs several strategies to generate greater structural diversity from a natural product scaffold.
One key approach is late-stage functionalization , which aims to directly modify the C-H bonds of the core structure. This can introduce new substituents onto the aromatic rings of the furoquinoline system, providing access to analogs that are not easily accessible through total synthesis.
Another strategy is scaffold diversification , where the core ring system itself is modified. This could involve reactions that open one of the rings or distort the planar structure to explore new areas of chemical space. By combining these advanced synthetic methods with the site-specific modifications described above, chemists can generate extensive libraries of Haplopine analogs for biological screening. This systematic exploration is essential for identifying new lead compounds and understanding the pharmacophore of the furoquinoline alkaloids.
Principles of Green Chemistry in Furoquinoline Alkaloid Synthesis
The synthesis of complex heterocyclic compounds such as furoquinoline alkaloids, including this compound, has traditionally involved multi-step processes that often utilize hazardous reagents and generate significant waste. The modern paradigm of green chemistry, however, seeks to redesign these chemical processes to be more sustainable, efficient, and environmentally benign. dergipark.org.trresearchgate.net This involves adhering to a set of principles that guide the development of new synthetic routes and the optimization of existing ones. The application of these principles is crucial for the future of pharmaceutical manufacturing and drug discovery involving this important class of alkaloids. frontiersin.org
The core of green chemistry is encapsulated in twelve principles that provide a framework for chemists to reduce the environmental impact of chemical processes. yale.eduacs.org These principles range from waste prevention and maximizing atom economy to using safer solvents, designing for energy efficiency, and employing renewable feedstocks. acs.orgdokumen.pub In the context of furoquinoline alkaloid synthesis, these principles encourage a shift from traditional, often harsh, synthetic methods to more innovative and sustainable technologies. frontiersin.org
Key areas of action in green chemistry that are particularly relevant to furoquinoline synthesis include:
Use of Alternative Raw Materials : Sourcing starting materials from renewable feedstocks rather than depleting fossil fuels. dokumen.pubjddhs.com
Development of Safer Reagents : Replacing toxic or hazardous chemicals with safer alternatives. dokumen.pub
Replacement of Hazardous Solvents : Prioritizing the use of innocuous solvents like water or bio-based solvents, or developing solvent-free reaction conditions. dergipark.org.trjddhs.com
Alternative Reaction Conditions : Employing methods that consume less energy, such as microwave-assisted or ultrasonic synthesis, to shorten reaction times and simplify product isolation. dokumen.pubjddhs.com
Application of Green Chemistry Principles in Furoquinoline Alkaloid Synthesis
The integration of green chemistry into the synthesis of furoquinoline alkaloids can be examined through several of its guiding principles.
Prevention of Waste : The most fundamental principle is to prevent waste generation rather than treating it after it has been created. yale.eduacs.org This necessitates a paradigm shift from focusing solely on chemical yield to one that values the minimization of waste, often measured by the E-factor (environmental factor), which is the ratio of the mass of waste to the mass of the product. dokumen.pub
Atom Economy : Developed by Barry Trost, this principle advocates for designing synthetic methods that maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as the Diels-Alder reaction, are ideal. dergipark.org.tr In multi-step syntheses typical for complex alkaloids, maximizing atom economy at each step is a significant challenge but offers substantial benefits in waste reduction. dergipark.org.tracs.org
Use of Renewable Feedstocks : Furoquinoline alkaloids are naturally occurring compounds, primarily found in plants of the Rutaceae family. mdpi.com Utilizing these natural sources or employing plant biotechnology represents a direct application of this principle. jddhs.commdpi.com In vitro plant cultures and bioreactor cultivation of species like Ruta corsica offer a sustainable and controlled method for producing alkaloids such as γ-fagarine and skimmianine, independent of environmental and seasonal constraints. mdpi.com This biotechnological approach serves as a valuable green alternative to sourcing from wild plant populations or complex total synthesis from petrochemical precursors. mdpi.commdpi.com
Catalysis : The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused, reducing waste. yale.eduacs.org In the synthesis of quinoline derivatives, various catalytic systems have been explored. For instance, a Pd/Cu catalyzed carbonylation has been developed for the synthesis of furoquinoline derivatives. researchgate.net Another green approach involves the use of chitosan-decorated copper nanoparticles (CS/CuNPs) as a catalyst for synthesizing tetrahydroquinolinones under ultrasonic irradiation. nih.gov Such catalytic methods often lead to higher efficiency, milder reaction conditions, and reduced waste streams. yale.edu
Safer Solvents and Auxiliaries : A significant portion of waste in the pharmaceutical industry comes from solvents. jddhs.com Green chemistry encourages making the use of auxiliary substances like solvents unnecessary or innocuous. yale.edu Research focuses on replacing common volatile organic compounds (VOCs) with greener alternatives like water, supercritical CO₂, or bio-based solvents. jddhs.com In the extraction of natural furoquinoline alkaloids, ethanol (B145695) has been used as a relatively benign solvent. nih.gov The development of solvent-free reactions or syntheses in water are key trends in green organic synthesis. researchgate.net
Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. yale.edu Energy-efficient techniques such as microwave-assisted synthesis (MAS) and ultrasound-assisted synthesis are increasingly being used. jddhs.com These methods can significantly reduce reaction times from hours to minutes, increase yields, and lower energy consumption compared to conventional heating methods. researchgate.netjddhs.com
The following table summarizes the application of these green chemistry principles to the synthesis of furoquinoline alkaloids.
| Green Chemistry Principle | Application in Furoquinoline Alkaloid Synthesis | Example/Benefit | Citation |
| 1. Prevention | Designing syntheses to minimize byproducts and waste. | Reduces the need for costly and environmentally damaging waste treatment. | yale.eduacs.org |
| 2. Atom Economy | Maximizing the incorporation of reactant atoms into the final product structure. | Reduces waste at the molecular level; for example, addition reactions are preferred over eliminations. | dergipark.org.tracs.org |
| 3. Less Hazardous Syntheses | Using and generating substances with little or no toxicity. | Replaces toxic reagents like aluminum chloride with inert zeolite catalysts in related syntheses. | dergipark.org.tr |
| 4. Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. | Focuses on creating analogs with improved therapeutic profiles and reduced adverse effects. | yale.edu |
| 5. Safer Solvents & Auxiliaries | Reducing or eliminating the use of toxic organic solvents. | Using water or ethanol for reactions/extractions; developing solvent-free conditions. | jddhs.comnih.gov |
| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure; using alternative energy sources. | Microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. | researchgate.netjddhs.com |
| 7. Use of Renewable Feedstocks | Using raw materials from renewable sources. | Production of alkaloids from plant sources or via in vitro plant cell cultures (Ruta sp.). | mdpi.commdpi.com |
| 8. Reduce Derivatives | Avoiding unnecessary protection/deprotection steps. | Simplifies synthesis, requires fewer reagents, and generates less waste. | yale.eduacs.org |
| 9. Catalysis | Using selective catalysts over stoichiometric reagents. | Employs recyclable catalysts like Pd/Cu or copper nanoparticles to improve efficiency and reduce waste. | yale.eduresearchgate.netnih.gov |
| 10. Design for Degradation | Designing products that break down into innocuous substances after use. | Ensures that the compounds do not persist and cause harm in the environment. | yale.edu |
| 11. Real-time Analysis | Developing analytical methods for in-process monitoring to prevent hazardous substance formation. | Improves process control and safety, leading to higher efficiency and purity. | yale.edujddhs.com |
| 12. Safer Chemistry | Choosing substances and forms that minimize the potential for chemical accidents. | Reduces risks of explosions, fires, and accidental releases. | yale.edu |
By embracing these principles, the synthesis of this compound and its analogs can transition towards more economically and environmentally sustainable manufacturing processes, aligning the production of these valuable compounds with the goals of modern green and sustainable chemistry. dergipark.org.trfrontiersin.org
Structure Activity Relationship Sar Studies of 4,7 Dimethoxyfuro 2,3 B Quinolin 8 Ol and Furoquinoline Alkaloids
Correlating Structural Motifs with Biological Potency
The potency and selectivity of furoquinoline alkaloids are not determined by a single feature but rather by the interplay of the entire molecular architecture. The fused ring system provides a rigid scaffold, while the various functional groups appended to it modulate the compound's electronic properties, solubility, and ability to interact with biological macromolecules.
The substitution pattern on the benzene (B151609) ring portion of the quinoline (B57606) core dramatically influences biological activity. Methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups are particularly significant. These electron-donating groups can alter the molecule's interaction with cellular targets and its pharmacokinetic properties. nih.gov
The number and position of methoxy groups are crucial. For instance, in studies of various natural products, the presence of methoxy groups on the aromatic ring is often relevant for cytotoxic effects. researchgate.net Phenolic hydroxyl groups can also significantly enhance the biological activities of aromatic compounds, partly due to their ability to donate a hydrogen atom and participate in hydrogen bonding with target proteins or enzymes. nih.govnih.gov
In the case of 4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol, the molecule possesses two methoxy groups at positions C-4 and C-7, and a hydroxyl group at C-8. This specific arrangement distinguishes it from other common furoquinolines like skimmianine (B1681810) (methoxy groups at C-4, C-7, and C-8) and γ-fagarine (methoxy groups at C-4 and C-8). researchgate.netnih.gov The C-8 hydroxyl group on this compound provides a site for potential hydrogen bonding that is absent in the fully methoxylated skimmianine, which could lead to different target interactions and biological outcomes. The precise positioning of these groups governs the electronic distribution across the aromatic system, affecting how the molecule binds to its biological targets.
Beyond methoxy and hydroxyl groups, other substituents on the furoquinoline core can significantly modulate potency. The biosynthesis of many furoquinolines involves the attachment of a dimethylallyl group (a prenyl group), highlighting the natural importance of such substitutions. nih.gov For example, 4-hydro-7-hydroxy-8-prenyloxyfuroquinoline is a naturally occurring alkaloid isolated from Ammi majus. nih.gov Prenyl groups, being lipophilic, can enhance membrane permeability and affinity for hydrophobic binding pockets in proteins. nih.gov
Synthetic modifications have further demonstrated the importance of substituents. Studies have shown that introducing various groups to the furoquinoline scaffold can enhance cytotoxic activity. For example, adding different substituted anilines and phenols to the C-4 position of the furo[2,3-b]quinoline (B11916999) core resulted in derivatives with significant cytotoxic activity against human breast cancer cell lines. nih.govresearchgate.net Similarly, attaching benzyl (B1604629) ether and benzenesulfonate (B1194179) moieties to the 6-position was found to significantly improve cytotoxicity compared to the parent compound. nih.govresearchgate.net These findings underscore that the introduction of bulky and electronically diverse substituents can be a successful strategy for increasing the biological potency of the furoquinoline core.
Comparative SAR Analyses of this compound with Major Furoquinoline Alkaloids (e.g., Dictamnine (B190991), Skimmianine, γ-Fagarine, Kokusaginine (B1673745), Evolitrine)
Comparing the activity of different furoquinoline alkaloids reveals key SAR insights. The primary structural difference among these compounds is the pattern of methoxylation on the benzene ring.
Dictamnine is the simplest, lacking any substituents on its benzene ring.
γ-Fagarine has methoxy groups at C-4 and C-8.
Evolitrine (B1580591) has a methoxy group at C-4 and a methylenedioxy bridge across C-6 and C-7.
Kokusaginine has methoxy groups at C-4, C-6, and C-7.
Skimmianine is trimethoxylated at C-4, C-7, and C-8.
This compound differs from skimmianine only by the presence of a hydroxyl group at C-8 instead of a methoxy group. It differs from γ-fagarine by having a methoxy group at C-7.
Studies on the cytotoxic activity of these alkaloids against various cancer cell lines have shown that these seemingly minor structural variations lead to significant differences in potency. For example, γ-fagarine, skimmianine, and dictamnine have all been identified as moderately cytotoxic against murine leukemia (P-388), lung carcinoma (A549), and colon adenocarcinoma (HT-29) cell lines. However, their specific potencies vary, illustrating the influence of the substitution pattern. Furoquinoline alkaloids often exhibit cytotoxic effects, making them potential candidates for cancer treatment. mdpi.com
| Compound | Substitution Pattern | Reported Biological Activities |
|---|---|---|
| This compound | 4-OCH₃, 7-OCH₃, 8-OH | General cytotoxic and antimicrobial potential noted for the class. |
| Dictamnine | Unsubstituted | Cytotoxic (HeLa, P-388, A549, HT-29), anti-anaphylactoid activity. mdpi.com |
| Skimmianine | 4-OCH₃, 7-OCH₃, 8-OCH₃ | Cytotoxic (P-388, A549, HT-29, HeLa), potent acetylcholinesterase inhibitor, 5-HT₂ receptor inhibition, estrogenic activity. mdpi.com |
| γ-Fagarine | 4-OCH₃, 8-OCH₃ | Cytotoxic (P-388, A549, HT-29, HeLa), antiviral (HIV-1, HCV), estrogenic activity, hepatoprotective effects. mdpi.com |
| Kokusaginine | 4-OCH₃, 6-OCH₃, 7-OCH₃ | Cytotoxic, antiviral (HCV), 5-HT₂ receptor inhibition. mdpi.com |
| Evolitrine | 4-OCH₃, 6,7-OCH₂O- | Cytotoxic against various cancer cell lines. |
This table summarizes the substitution patterns and some of the key reported biological activities for major furoquinoline alkaloids to facilitate a comparative analysis.
The data suggest that multiple methoxy groups are generally favorable for cytotoxic activity. The difference between this compound and skimmianine (8-OH vs. 8-OCH3) is particularly interesting. The hydroxyl group can act as both a hydrogen bond donor and acceptor, whereas the methoxy group can only act as an acceptor. This difference could drastically alter binding affinity to target enzymes or receptors, potentially leading to a different activity profile for this compound compared to skimmianine.
Computational Approaches in Predicting and Elucidating SAR
Modern drug discovery frequently employs computational methods to predict and explain the SAR of novel compounds, saving time and resources. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are widely used. ijcrt.orgajsp.net
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For quinoline-based compounds, QSAR models have been developed to predict anticancer activity by correlating molecular descriptors (e.g., electronic properties, hydrophobicity) with measured potency. ajsp.net These models can then be used to predict the activity of newly designed, unsynthesized furoquinoline derivatives.
Molecular docking is another powerful tool that simulates the binding of a small molecule (ligand) to the active site of a target protein. mdpi.comnih.gov For furoquinoline alkaloids, docking studies have been used to investigate their interactions with targets like DNA topoisomerase II, an enzyme crucial for cancer cell proliferation. nih.govnih.gov By visualizing the binding mode, researchers can understand why certain structural features enhance or diminish activity. For example, a docking simulation could reveal that the 8-hydroxyl group of this compound forms a critical hydrogen bond with an amino acid residue in the target's active site, explaining its potency. These computational approaches provide valuable insights that guide the synthesis of more effective analogues. nih.gov
Rational Design Principles for Optimizing Furoquinoline Alkaloid Biological Activity
Rational drug design utilizes the structural and mechanistic information gleaned from SAR and computational studies to design superior therapeutic agents. azolifesciences.comslideshare.net The goal is to optimize a lead compound's potency and selectivity while minimizing toxicity. nih.gov The exploration of derivative compounds holds significant potential for enhancing the pharmacological benefits of natural alkaloids. mdpi.comnih.gov
Key principles applied to the furoquinoline scaffold include:
Scaffold Hopping and Modification: While the furo[2,3-b]quinoline core is generally retained, targeted modifications are made to enhance interactions with the biological target. This has been demonstrated by synthesizing derivatives with new substituents at the C-4 and C-6 positions, which resulted in compounds with improved and more selective anticancer activity. nih.govnih.gov
Targeted Substituent Placement: Based on SAR data, specific functional groups are introduced at positions known to influence activity. For example, recognizing the importance of substitutions on the benzene ring, researchers have designed novel derivatives by adding various aniline (B41778) and phenol (B47542) groups, leading to potent cytotoxic agents against breast cancer. nih.govresearchgate.net
Improving Pharmacokinetic Properties: Modifications can be made not only to improve potency but also to enhance drug-like properties such as solubility and metabolic stability. This can involve adding or removing groups like methyl or prenyl moieties to balance lipophilicity and aqueous solubility.
By applying these principles, medicinal chemists can systematically refine the structure of natural furoquinoline alkaloids like this compound to develop new therapeutic candidates with optimized activity profiles.
Mechanistic Investigations of Biological Activities Mediated by 4,7 Dimethoxyfuro 2,3 B Quinolin 8 Ol and Furoquinoline Alkaloids
Exploration of Molecular Targets and Pathways of Action
The biological activities of furoquinoline alkaloids are underpinned by their interaction with specific molecular targets, leading to the modulation of cellular functions. The planar heterocyclic structure of these alkaloids allows them to interact with various biological macromolecules, including enzymes and nucleic acids.
Furoquinoline alkaloids have been identified as potent inhibitors of several key enzymes, which explains many of their observed pharmacological effects. nih.gov
Acetylcholinesterase (AChE) Several furoquinoline alkaloids exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of neurotransmitters. This inhibition is a key strategy in the management of neurodegenerative diseases like Alzheimer's disease. mdpi.comnih.gov For instance, kokusaginine (B1673745) and melineurine, isolated from Evodia lepta, have demonstrated notable inhibitory effects on AChE and BChE, respectively. nih.govsemanticscholar.org Kinetic studies revealed that these compounds act as mixed-mode inhibitors for both enzymes. semanticscholar.org Skimmianine (B1681810) is another prominent furoquinoline alkaloid with strong anti-acetylcholinesterase activity. medchemexpress.commedchemexpress.comwikipedia.org
| Compound | Enzyme Target | Inhibitory Activity (IC50) |
|---|---|---|
| Skimmianine | Acetylcholinesterase (AChE) | 8.6 µg/mL |
| Kokusaginine | Acetylcholinesterase (AChE) | Identified as having the highest activity among nine tested alkaloids |
| Melineurine | Butyrylcholinesterase (BChE) | Identified as having the highest activity among nine tested alkaloids |
UDP-Glucuronosyltransferases (UGTs) UGTs are crucial enzymes in drug metabolism, responsible for the glucuronidation of various compounds. Inhibition of these enzymes can lead to significant herb-drug interactions. A study investigating four furoquinoline alkaloids—dictamnine (B190991), haplopine, γ-fagarine, and skimmianine—found that they strongly and competitively inhibited several UGT isoforms. nih.gov Dictamnine, in particular, showed broad inhibitory action against multiple UGTs. These findings underscore the importance of monitoring interactions between furoquinoline-containing botanicals and drugs metabolized by UGTs. nih.gov
| Compound | Enzyme Target | Inhibition Type | Inhibition Constant (Ki) |
|---|---|---|---|
| Dictamnine | UGT1A3 | Competitive | 8.3 µM |
| Haplopine | UGT1A7 | Competitive | 7.2 µM |
| γ-Fagarine | UGT1A9 | Competitive | 3.7 µM |
| Skimmianine | UGT2B4 | Competitive | 33.9 µM |
Kinases Protein kinases are fundamental regulators of cellular signaling cascades, and their dysregulation is a hallmark of diseases like cancer. The furoquinoline alkaloid dictamnine has been identified as a novel inhibitor of the receptor tyrosine kinase c-Met. nih.gov By directly binding to c-Met and inhibiting its phosphorylation, dictamnine effectively suppresses downstream signaling pathways, including the PI3K/AKT/mTOR and MAPK cascades, leading to reduced proliferation of lung cancer cells. mdpi.comnih.gov Similarly, skimmianine has been shown to exert anti-inflammatory effects through the activation of the phosphatidylinositol-3-kinase (PI3K)-protein kinase B (AKT) pathway. medchemexpress.commedchemexpress.com
Topoisomerases DNA topoisomerases are nuclear enzymes that resolve topological challenges in DNA during replication and transcription, making them established targets for anticancer drugs. mdpi.comyoutube.com Certain cytotoxic quinoline (B57606) alkaloids are known to function as topoisomerase inhibitors by intercalating into DNA and forming a stable complex with the enzyme, which ultimately leads to cell death. nih.gov While specific studies on furoquinolines are less common, in silico molecular docking analyses of alkaloids from Teclea nobilis showed promising binding affinity to human topoisomerase IIβ, suggesting this as a potential mechanism of action for their cytotoxicity. nih.gov
Beyond direct enzyme inhibition, furoquinoline alkaloids can modulate entire signaling networks that govern cell fate.
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. The furoquinoline alkaloid dictamnine has been shown to inhibit lung cancer growth by downregulating the PI3K/AKT/mTOR signaling pathway. nih.govnih.gov Skimmianine also demonstrates effects on this pathway, contributing to its anti-inflammatory and potential anticancer properties. medchemexpress.commedchemexpress.com The ability of these compounds to inhibit multiple nodes in this cascade, including PI3K, Akt phosphorylation, and mTOR, makes them subjects of interest in cancer research. researchgate.net
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) cascade is another crucial pathway involved in cellular proliferation, differentiation, and stress response. nih.gov Dictamnine's inhibition of c-Met phosphorylation also leads to the downregulation of the MAPK pathway, contributing to its anticancer effects. mdpi.comnih.govresearchgate.net Other alkaloids have also been shown to affect MAPK signaling, suggesting this is a common mechanism for this class of compounds. researchgate.netresearchgate.net
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immune responses. Skimmianine has been found to be neuroprotective by targeting the NF-κB activation pathway to prevent neuroinflammation. medchemexpress.commedchemexpress.com It achieves this by interfering with critical steps in the activation cascade, including the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. mdpi.com
Advanced Methodologies for Probing Mechanisms of Action
A combination of computational and experimental techniques is employed to elucidate the precise mechanisms of action of furoquinoline alkaloids.
In Silico Molecular Docking: This computational method is widely used to predict the binding modes and affinities of alkaloids to their macromolecular targets. Molecular docking studies have been instrumental in providing molecular-level insights into how furoquinolines bind to the active sites of enzymes like acetylcholinesterase, UGTs, and topoisomerases, often highlighting the key residues involved in the interaction. nih.govnih.govnih.gov
Enzyme Kinetic Analysis: To determine the nature of enzyme inhibition, kinetic studies are performed. The construction of Lineweaver-Burk plots, for example, can distinguish between competitive, non-competitive, and mixed-mode inhibition, providing crucial information about the inhibitor's mechanism. semanticscholar.orgnih.govresearchgate.net
Spectroscopic and Crystallographic Techniques: Methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for the structural elucidation of new alkaloids. researchgate.net X-ray crystallography can provide high-resolution structural data of an alkaloid bound to its target protein, offering definitive proof of the binding mode and interactions.
Cell-Based Assays and Western Blotting: To confirm the effects on cellular signaling, researchers use techniques like Western blotting to measure the phosphorylation status and expression levels of key pathway proteins (e.g., Akt, p65, c-Met). researchgate.net Luciferase reporter assays are also used to measure the effect on transcription factor activity, such as that of NF-κB. mdpi.com
Investigation of Furoquinoline Alkaloid Interactions with Macromolecules
The biological effects of furoquinoline alkaloids are initiated by their physical interaction with large biological molecules. Molecular docking studies have revealed that these interactions are often highly specific.
For example, the inhibition of UGTs by dictamnine, haplopine, and γ-fagarine is primarily driven by hydrophobic interactions within the enzyme's active site. nih.gov Similarly, the mixed-mode inhibition of cholinesterases by kokusaginine and melineurine was further explained by docking studies that visualized their binding within the enzyme's active gorge. nih.govsemanticscholar.org
Beyond proteins, the planar aromatic structure of many furoquinolines allows them to interact with DNA through intercalation. researchgate.net This process, where the molecule inserts itself between the base pairs of the DNA double helix, can interfere with the function of DNA-processing enzymes like topoisomerases and polymerases, leading to cytotoxic effects. nih.gov
Computational and Theoretical Chemistry Studies on 4,7 Dimethoxyfuro 2,3 B Quinolin 8 Ol
Molecular Modeling and Docking Simulations for Target Interaction Prediction
Molecular modeling and docking simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a small molecule, such as 4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol, with various biological macromolecules, typically proteins. This in silico approach, often referred to as target fishing or reverse docking, is instrumental in identifying potential molecular targets and elucidating the mechanism of action of a compound.
The process begins with the generation of a three-dimensional model of this compound. This model is then virtually screened against a library of protein structures known to be involved in various disease pathways. Docking algorithms calculate the most favorable binding poses of the ligand within the active site of each protein, estimating the binding energy for each pose. A lower binding energy generally indicates a more stable protein-ligand complex and a higher likelihood of interaction.
For instance, given the established cytotoxic and antimicrobial activities of related furoquinoline alkaloids, molecular docking studies could explore the interaction of this compound with key enzymes in cancer cell proliferation or microbial survival. Potential targets could include protein kinases, topoisomerases, or bacterial enzymes involved in cell wall synthesis. The results of these simulations can highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that govern the binding of the compound to its target. This information is invaluable for understanding the structural basis of its activity and for designing modifications to improve potency and selectivity.
Table 1: Illustrative Example of Molecular Docking Results for this compound with Potential Biological Targets
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Protein Kinase B (Akt1) | 1UNQ | -8.5 | LYS-179, GLU-228, ASP-292 |
| Topoisomerase II | 1ZXM | -9.2 | ASP-555, ARG-503, ASN-520 |
| Dihydrofolate Reductase | 3S8Y | -7.8 | ILE-7, PHE-34, ARG-70 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from molecular docking studies.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure and energetic properties of molecules. These methods are crucial for understanding the intrinsic reactivity and stability of this compound.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Ionization Potentials)
The electronic properties of a molecule are fundamental to its chemical behavior. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate various electronic parameters.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (its electrophilicity). The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
The ionization potential , the energy required to remove an electron from a molecule, can also be calculated and is related to the HOMO energy. These parameters are vital for predicting how this compound might interact with biological targets at an electronic level, for instance, in redox reactions or in the formation of covalent bonds.
Table 2: Hypothetical Quantum Chemical Properties of this compound
| Parameter | Calculated Value (Hypothetical) | Significance |
| HOMO Energy | -6.2 eV | Electron-donating ability |
| LUMO Energy | -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |
| Ionization Potential | 7.5 eV | Ease of electron removal |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar heterocyclic compounds.
Thermodynamic Stability and Reactivity Predictions (e.g., Heat of Formation, Atomization Energies)
Quantum chemical calculations can also be used to predict the thermodynamic stability of a molecule. The heat of formation , which is the change in enthalpy when a compound is formed from its constituent elements in their standard states, is a key indicator of its stability. A lower (more negative) heat of formation suggests a more stable molecule.
Atomization energy , the energy required to break all the chemical bonds in a molecule to form individual atoms, is another measure of molecular stability. A higher atomization energy indicates stronger chemical bonds and a more stable molecule. These thermodynamic parameters are crucial for understanding the energetic landscape of this compound and predicting its behavior in chemical reactions.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape or conformation of a molecule is critical to its biological activity, as it dictates how it fits into the binding site of a target protein. This compound possesses rotatable bonds, which means it can adopt various conformations.
Conformational analysis involves systematically exploring the different possible spatial arrangements of the atoms in the molecule to identify the low-energy, and therefore most probable, conformations. This is often achieved through computational methods that rotate the single bonds in the molecule and calculate the energy of each resulting conformation. Preliminary quantum mechanical calculations have suggested that the 8-hydroxyl group in this compound can participate in an intramolecular hydrogen bond with the quinoline (B57606) nitrogen. This interaction would significantly influence the molecule's preferred conformation, potentially locking it into a more rigid, bioactive shape.
Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. By simulating the movements of the atoms and bonds in the molecule at a given temperature and in a specific environment (such as in water to mimic physiological conditions), MD simulations can reveal the flexibility of the molecule, the stability of different conformations, and how it interacts with its surroundings. These simulations are invaluable for understanding how this compound might behave in a biological system and how its conformation might change upon binding to a target.
In Silico Prediction of Pharmacological Profiles and Structure-Based Activity Relationships
Computational methods are increasingly used to predict the pharmacological profiles of new chemical entities, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. These in silico predictions are crucial in the early stages of drug discovery to identify compounds with favorable drug-like properties and to flag potential liabilities.
Various computational models, often based on quantitative structure-property relationships (QSPR), can predict parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes. These predictions help in prioritizing compounds for further experimental testing.
Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a molecule affect its biological activity. By computationally generating and evaluating a series of analogs of this compound with modifications at different positions (e.g., altering the substituents on the aromatic rings), it is possible to build a predictive SAR model. For example, such studies could explore the impact of the methoxy (B1213986) groups and the hydroxyl group on the compound's activity, providing a rationale for the design of new derivatives with improved potency or a better safety profile.
Table 3: Illustrative In Silico ADMET Profile for this compound
| ADMET Property | Predicted Value (Hypothetical) | Interpretation |
| Oral Bioavailability | Moderate to High | Likely to be absorbed after oral administration |
| Blood-Brain Barrier Penetration | Low | Unlikely to cause significant central nervous system effects |
| CYP2D6 Inhibition | Potential Inhibitor | May have drug-drug interactions with other medications |
| Ames Mutagenicity | Non-mutagenic | Low likelihood of being carcinogenic |
Note: The data in this table is hypothetical and for illustrative purposes only.
Future Research Directions and Translational Perspectives for 4,7 Dimethoxyfuro 2,3 B Quinolin 8 Ol
Development of Innovative Synthetic Routes for Scalable Production
The advancement of 4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol from a laboratory curiosity to a viable therapeutic lead hinges on the development of efficient and scalable synthetic methodologies. Current research into the synthesis of the furoquinoline core provides a foundation for future innovations.
Strategic approaches utilizing reactions such as the Vilsmeier-Haack reaction followed by intramolecular oxidative cyclization have been reported for creating the fundamental furoquinoline skeleton. rroij.comrroij.com These methods provide a framework for accessing key intermediates. For instance, a common strategy involves starting with a substituted quinoline (B57606) precursor, such as 3-Acyl-2,4-dihydroxy quinoline, which can be synthesized via Claisen condensation. rroij.com Subsequent treatment with reagents like a phosphorus oxychloride-dimethylformamide (POCl3-DMF) mixture can yield critical intermediates for cyclization. rroij.com
Beyond traditional chemical synthesis, biotechnological approaches present a promising avenue for scalable production. The use of in vitro plant cultures, particularly from plants of the Rutaceae family which are natural sources of these alkaloids, offers a renewable and potentially more sustainable method for obtaining these compounds. nih.govnih.govmdpi.com Optimization of culture conditions, such as growth media and cultivation cycles in bioreactors, has been shown to significantly increase the yield of related furoquinoline alkaloids like γ-fagarine. mdpi.com Future work could involve metabolic engineering of these plant cell cultures or heterologous expression of the biosynthetic pathway in microbial systems (e.g., yeast or E. coli) to create robust and scalable production platforms.
| Research Area | Key Findings and Future Directions |
| Chemical Synthesis | Current methods like the Vilsmeier-Haack reaction and oxidative cyclization provide foundational routes. rroij.comrroij.com Future focus will be on improving efficiency, reducing steps, and exploring modern catalytic methods for scalability. |
| Biotechnological Production | In vitro plant cultures offer a sustainable alternative to chemical synthesis. nih.govmdpi.com Future research will involve metabolic engineering and heterologous expression in microbes to create efficient, large-scale production systems. |
Identification of Novel Biological Targets and Therapeutic Applications
Furoquinoline alkaloids as a class exhibit a wide spectrum of biological activities, suggesting that this compound could interact with multiple biological targets to yield diverse therapeutic effects. nih.gov The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, found in drugs with anticancer, antimalarial, antibacterial, and anti-inflammatory properties. rsc.orgmdpi.com
Based on its structure, this compound is hypothesized to possess potential anticancer and antimicrobial activities. ontosight.ai Quinoline derivatives have been shown to inhibit enzymes crucial for cancer cell proliferation, such as kinases and topoisomerases. ontosight.ai The planar furoquinoline ring system is also suitable for DNA intercalation, a mechanism of action for several cytotoxic agents. nih.gov Indeed, studies on other 4-(phenylamino)furo[2,3-b]quinoline derivatives have demonstrated potent cytotoxicity against a panel of 60 cancer cell lines. nih.gov
Beyond oncology, a significant area of interest is in neurodegenerative diseases. nih.govnih.gov Many furoquinoline alkaloids have been identified as potential acetylcholinesterase (AChE) inhibitors. nih.govnih.gov By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a key strategy in managing the symptoms of Alzheimer's disease. Further investigation is needed to determine if this compound shares this activity.
Other reported activities for this class of alkaloids include anti-inflammatory, antiprotozoal, and antiplatelet effects. nih.govtaylorandfrancis.com The broad bioactivity profile necessitates comprehensive screening programs to identify the most promising therapeutic avenues and to elucidate the specific molecular targets through which these effects are mediated.
| Potential Therapeutic Area | Rationale and Known Activities of Furoquinoline Alkaloids |
| Oncology | The quinoline scaffold is common in anticancer drugs. rsc.org Related furoquinolines show potent cytotoxic effects, possibly through enzyme inhibition or DNA intercalation. ontosight.ainih.gov |
| Neurodegenerative Diseases | Many furoquinoline alkaloids act as acetylcholinesterase inhibitors, a key target in Alzheimer's disease treatment. nih.govnih.gov |
| Infectious Diseases | Antimicrobial and antiprotozoal properties have been demonstrated for several compounds within this group. nih.govnih.govresearchgate.net |
| Cardiovascular Disease | Some furoquinoline alkaloids, such as dictamine and evolitrine (B1580591), have been shown to inhibit platelet aggregation. taylorandfrancis.com |
Advanced Approaches in Rational Drug Design and Optimization of Furoquinoline Alkaloid Derivatives
The natural product this compound serves as an excellent starting point for rational drug design and optimization. The exploration of derivative compounds is crucial for enhancing pharmacological benefits, improving selectivity for specific biological targets, and reducing potential toxicity. nih.gov
Structure-activity relationship (SAR) studies are central to this effort. By systematically modifying the functional groups on the furoquinoline scaffold—such as the methoxy (B1213986) groups at positions 4 and 7 and the hydroxyl group at position 8—researchers can probe how these changes affect biological activity. For example, the synthesis and evaluation of various 4-(phenylamino)furo[2,3-b]quinolines revealed that the position of substituents on the phenylamino (B1219803) ring was critical for cytotoxic potency. nih.gov
Modern computational tools, including molecular docking and molecular dynamics simulations, can accelerate the design process. These in silico methods allow researchers to predict how newly designed derivatives will bind to specific protein targets, such as the active site of an enzyme or a receptor binding pocket. mdpi.com This predictive power helps prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources.
Optimization efforts will also focus on improving the pharmacokinetic properties of the lead compound, including its absorption, distribution, metabolism, and excretion (ADME) profile. Modifications can be made to enhance solubility, improve metabolic stability, and control the rate of clearance from the body, all of which are critical for developing a successful drug candidate.
Integration of Multi-Omics Technologies (e.g., Proteomics, Metabolomics) in Furoquinoline Alkaloid Research
The integration of multi-omics technologies is set to revolutionize our understanding of furoquinoline alkaloids like this compound. These systems-level approaches provide a holistic view of the biological effects of a compound, from its influence on gene expression to its impact on protein and metabolite levels. sciopen.com
Proteomics , the large-scale study of proteins, can be used to identify the direct cellular targets of this compound and to understand its mechanism of action. Techniques like thermal proteome profiling or chemical proteomics can pinpoint which proteins physically interact with the compound. Furthermore, quantitative proteomics can reveal how treatment with the alkaloid alters the expression levels of thousands of proteins, providing clues about the cellular pathways being affected. mdpi.com
Metabolomics , which analyzes the complete set of small-molecule metabolites in a biological sample, can shed light on the metabolic consequences of compound treatment. nih.gov For instance, metabolomic profiling of cells or tissues exposed to this compound can reveal disruptions in specific metabolic pathways, such as energy metabolism or lipid biosynthesis. mdpi.com This information is invaluable for understanding both the therapeutic effects and potential toxicities of the compound.
An integrated multi-omics strategy, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the alkaloid's biological role. rsc.org This approach has been successfully used to resolve the biosynthetic pathways of other alkaloids and to understand the molecular responses to them. researchgate.netnih.gov Applying these powerful technologies to furoquinoline alkaloid research will be essential for identifying novel drug targets, elucidating mechanisms of action, discovering biomarkers for drug response, and ultimately translating these natural products into effective therapies.
Q & A
Q. Key Techniques
- LC-MS/MS : Quantify degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4).
- NMR Spectroscopy : Monitor real-time structural changes (e.g., methoxy group hydrolysis) using or labeling .
- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to predict shelf-life .
How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
Q. Advanced Strategy
- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability using logP and polar surface area (PSA) parameters.
- ADMET Prediction Tools : Apply SwissADME or pkCSM to optimize solubility and metabolic stability.
- Docking Studies : Identify potential off-target interactions using AutoDock Vina against cytochrome P450 isoforms .
What experimental controls are essential when studying the compound’s mechanism of action in enzymatic assays?
Q. Methodological Guidelines
Negative Controls : Include enzyme-free reactions and competitive inhibitors (e.g., quercetin for kinase assays).
Positive Controls : Use known modulators (e.g., staurosporine for apoptosis studies).
Solvent Controls : Account for solvent effects (e.g., ethanol-induced protein denaturation) .
How can researchers optimize reaction yields in large-scale synthesis without compromising purity?
Q. Industrial-Grade Optimization
- Design of Experiments (DoE) : Use factorial design to identify critical parameters (e.g., catalyst loading, stoichiometry).
- Continuous Flow Chemistry : Improve heat/mass transfer and reduce side reactions.
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
What theoretical frameworks are most relevant for interpreting its biological activity?
Q. Conceptual Basis
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with antimicrobial potency .
- Network Pharmacology : Map interactions with multiple targets (e.g., DNA topoisomerase, β-lactamases) using KEGG pathway analysis .
How can regioselective demethylation be achieved at the 4- or 7-position?
Q. Synthetic Strategy
- Lewis Acid Catalysis : Use BBr in CHCl at -78°C for selective demethylation.
- Enzymatic Methods : Employ cytochrome P450 mimics for milder conditions .
What in vitro models are appropriate for evaluating its neuroprotective potential?
Q. Experimental Design
- Primary Neuronal Cultures : Assess viability via MTT assays under oxidative stress (HO induction).
- SH-SY5Y Cells : Measure Aβ peptide aggregation inhibition using Thioflavin T fluorescence .
How can researchers validate hypothesized metabolic pathways in vivo?
Q. Advanced Methodology
- Radiolabeled Tracers : Synthesize -labeled compound for mass balance studies.
- Metabolite Profiling : Use UPLC-QTOF-MS to identify phase I/II metabolites in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
